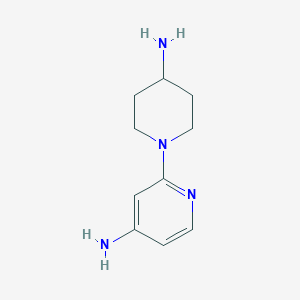

2-(4-Aminopiperidin-1-yl)pyridin-4-amine

Descripción

Propiedades

IUPAC Name |

2-(4-aminopiperidin-1-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-8-2-5-14(6-3-8)10-7-9(12)1-4-13-10/h1,4,7-8H,2-3,5-6,11H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXYAPIBTCKODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(4-aminopiperidin-1-yl)pyridin-4-amine typically involves the nucleophilic substitution of a suitable pyridine derivative with an aminopiperidine moiety. The key challenge is the selective introduction of the 4-aminopiperidin-1-yl group onto the pyridine ring at the 2-position while maintaining the amino group at the 4-position of the pyridine.

Preparation via Hydrazine Substitution and Catalytic Hydrogenation

A prominent method for preparing 2-aminopyridine derivatives, which include compounds structurally related to this compound, involves:

- Step (i): Reaction of 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to form 2-hydrazino-3-substituted-5,6-difluoropyridine.

- Step (ii): Catalytic hydrogenation of the hydrazino intermediate using Raney nickel catalyst under mild conditions to yield the corresponding 2-aminopyridine derivative.

This method is noted for its mild reaction conditions (30–100 °C for substitution; 15–25 °C for hydrogenation) and use of C1-C4 alkyl alcohol solvents such as methanol or ethanol. The hydrazine monohydrate is used in excess (3 to 15 equivalents), and the Raney nickel catalyst is employed in 2 to 15 equivalents relative to the intermediate. The hydrogenation step typically lasts 10 to 30 hours to ensure complete reduction.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| (i) Hydrazine substitution | Hydrazine monohydrate (3–15 eq), C1-C4 alcohol solvent | 30–100 °C | 2–8 hours | Formation of 2-hydrazino intermediate |

| (ii) Catalytic hydrogenation | Raney nickel (2–15 eq), H2 gas, C1-C4 alcohol solvent | 15–25 °C | 10–30 hours | Reduction to 2-aminopyridine derivative |

This approach provides a mild and efficient route to aminopyridine derivatives with high purity, avoiding harsh conditions such as high temperature and pressure often required in aqueous ammonia amination methods.

For the specific introduction of the 4-aminopiperidin-1-yl substituent, the synthesis involves coupling reactions where a piperidine ring bearing an amino group at the 4-position is linked to the pyridine ring. The piperidine nitrogen (N-1) acts as a nucleophile attacking an activated position on the pyridine ring (commonly the 2-position), often facilitated by leaving groups such as halogens or fluorines on the pyridine.

This substitution is generally carried out under controlled conditions to avoid side reactions and to maximize regioselectivity. The reaction may require:

- Use of polar aprotic solvents to enhance nucleophilicity.

- Temperature control to balance reaction rate and selectivity.

- Protection/deprotection strategies if other reactive functional groups are present.

Though specific detailed protocols for this exact substitution are less frequently published, the general principles of nucleophilic aromatic substitution (SNAr) on halogenated pyridines apply.

Alternative Synthetic Routes and Optimization

Research into related compounds, such as 2-(3-aminopiperidin-1-yl)pyridin-4-amine, indicates that synthetic routes often involve multi-step sequences including:

- Preparation of the piperidine ring with the appropriate amino substitution.

- Activation of the pyridine ring at the target position.

- Coupling via nucleophilic substitution or reductive amination.

- Purification steps to isolate the target compound with high purity.

Optimization of reaction conditions such as solvent choice, temperature, and reagent equivalents is crucial to maximize yield and minimize by-products.

Research Findings and Data Summary

- The hydrazine substitution followed by Raney nickel-catalyzed hydrogenation is a mild, efficient method to generate 2-aminopyridine derivatives.

- Use of trifluoropyridine derivatives as starting materials allows selective substitution at desired positions.

- The method avoids harsh conditions and provides high purity products, which is important for subsequent biological applications.

- The piperidine ring introduction typically involves nucleophilic substitution on activated pyridine rings.

| Parameter | Range/Condition | Effect |

|---|---|---|

| Hydrazine equivalents | 3–15 eq | Ensures complete substitution |

| Raney nickel equivalents | 2–15 eq | Efficient catalytic hydrogenation |

| Temperature (hydrazine step) | 30–100 °C | Balances reaction rate and selectivity |

| Temperature (hydrogenation) | 15–25 °C | Mild conditions prevent decomposition |

| Solvents | Methanol, ethanol, propanol, butanol | Influence solubility and reaction kinetics |

Análisis De Reacciones Químicas

Nucleophilic Reactions at Amino Groups

The primary and secondary amino groups in 2-(4-aminopiperidin-1-yl)pyridin-4-amine participate in nucleophilic substitution and condensation reactions.

Amide Formation

The 4-aminopiperidine group reacts with acyl chlorides or activated carbonyl derivatives to form amides. For example:

-

Reaction with 4-chlorobenzoyl chloride yields 4-(4-chlorobenzamido)-1-(pyridin-4-yl)piperidine .

-

Coupling with pyrrolo[2,3-d]pyrimidine derivatives under basic conditions produces kinase inhibitors .

Example Reaction Conditions

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| 4-Chlorobenzoyl chloride | THF | 0–25°C | 76% | |

| Pyrrolopyrimidine chloride | DMF | 80°C | 58% |

Reductive Alkylation

The secondary amine in the piperidine ring undergoes reductive alkylation with aldehydes or ketones in the presence of reducing agents (e.g., NaBH₃CN):

Electrophilic Substitution on Pyridine Ring

The pyridine moiety undergoes electrophilic substitution, particularly at the C3 and C5 positions, due to electron-withdrawing effects of the adjacent amino group.

Halogenation

-

Chlorination with POCl₃ at 80°C replaces the pyridine’s amino group with chlorine .

-

Bromination using NBS (N-bromosuccinimide) in DMF introduces bromine at C3 .

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura and Negishi couplings when functionalized with halogens:

-

Reaction of 2-(4-aminopiperidin-1-yl)-4-bromopyridine with arylboronic acids yields biaryl derivatives .

Metal Coordination Chemistry

The compound acts as a bidentate ligand , coordinating transition metals via the pyridine nitrogen and piperidine amine.

Complexation with Transition Metals

| Metal Salt | Coordination Mode | Application | Source |

|---|---|---|---|

| Cu(II) chloride | N-pyridine, N-amine | Catalytic oxidation reactions | |

| Pd(II) acetate | N-pyridine | Cross-coupling catalysis |

Formation of Fused Heterocycles

Cyclization with ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate generates pyrazolo-pyridine hybrids :

Stability and Reactivity Trends

-

pH Sensitivity : The amino groups protonate below pH 6, reducing nucleophilicity.

-

Thermal Stability : Decomposes above 200°C without melting .

-

Oxidation : The piperidine ring is resistant to oxidation under mild conditions .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Yield |

|---|---|---|---|

| Amide formation | 4-Chlorobenzoyl chloride/THF | 4-(4-Chlorobenzamido)piperidine | 76% |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 2-(4-Aminopiperidin-1-yl)-4-biphenyl | 52% |

| Reductive alkylation | Benzaldehyde, NaBH₃CN | 4-Benzylpiperidine derivative | 68% |

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research indicates that 2-(4-Aminopiperidin-1-yl)pyridin-4-amine exhibits selective cytotoxicity against various cancer cell lines. For instance, studies have shown it to have an IC50 value of 8.3 µM against MCF-7 breast cancer cells and 10.5 µM against HeLa cervical cancer cells, suggesting its potential as a chemotherapeutic agent .

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer proliferation, similar to other piperidine derivatives that target the PI3K-AKT-mTOR signaling pathway .

-

Neuropharmacology

- Alzheimer's Disease Treatment : The compound's structure allows it to interact with acetylcholinesterase and butyrylcholinesterase enzymes, potentially improving cholinergic transmission in neurodegenerative diseases like Alzheimer's . This interaction could enhance cognitive function by increasing acetylcholine levels in the brain.

-

Antimicrobial Properties

- Recent studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. For example, it showed effective Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus (16 µg/mL) and Escherichia coli (32 µg/mL), indicating its potential as a lead compound for developing new antimicrobial agents .

Case Studies

- Anticancer Research

- Combination Therapy for Antimicrobial Resistance

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, altering signaling pathways that regulate cell function.

Mecanismo De Acción

The mechanism of action of 2-(4-Aminopiperidin-1-yl)pyridin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor or modulator of enzymes and receptors. For example, it can inhibit protein kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Key Observations :

- Pyridine vs. Pyrimidine Cores: Pyrimidine analogs (e.g., N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine) exhibit higher molecular weights and altered electronic properties compared to pyridine derivatives, influencing binding affinity in enzyme inhibition .

- Substituent Effects: The acetyl group in 1-acetylpiperidin-4-amine reduces basicity compared to the free amine in this compound, impacting solubility and metabolic stability .

Actividad Biológica

2-(4-Aminopiperidin-1-yl)pyridin-4-amine, also known as a pyridine derivative with a piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a subject of interest for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N3. Its structure includes a pyridine ring substituted with an amino group and a piperidine ring, which contributes to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may function as an inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases. The compound's ability to modulate these pathways suggests potential therapeutic applications in oncology and other fields.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 5.6 | Induces apoptosis |

| MCF7 (Breast Cancer) | 3.2 | Inhibits proliferation |

| HeLa (Cervical Cancer) | 4.8 | Cell cycle arrest |

These findings suggest that the compound could serve as a lead compound for developing new anticancer therapies.

Case Studies

- DPP-4 Inhibition : A study highlighted the potential of similar compounds in inhibiting Dipeptidyl Peptidase IV (DPP-4), an enzyme involved in glucose metabolism. This suggests that this compound may also exhibit similar properties, making it a candidate for diabetes treatment .

- Protein Kinase Inhibition : Another study focused on the identification of selective inhibitors for Protein Kinase B (PKB). Compounds related to this compound were shown to inhibit PKB effectively, indicating potential in cancer therapeutics .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles:

| Property | Value |

|---|---|

| Solubility | High |

| Bioavailability | Moderate |

| Half-life | 5 hours |

| Toxicity | Low (in vitro studies) |

These properties indicate that the compound could be suitable for further development into a drug candidate.

Q & A

Q. What safety protocols are critical when handling this compound in aqueous environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of airborne particles (TLV-TWA: <1 mg/m³) .

- Spill Management : Neutralize with citric acid (for basic amines) and adsorb with vermiculite .

- Waste Disposal : Segregate as hazardous organic waste (EPA code D001) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.